![molecular formula C15H20Cl2N2O2 B13735750 1-azoniabicyclo[2.2.2]octan-3-yl N-(2-chloro-6-methylphenyl)carbamate;chloride CAS No. 29440-70-8](/img/structure/B13735750.png)
1-azoniabicyclo[2.2.2]octan-3-yl N-(2-chloro-6-methylphenyl)carbamate;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-azoniabicyclo[2.2.2]octan-3-yl N-(2-chloro-6-methylphenyl)carbamate;chloride is a chemical compound with a complex structure.
Vorbereitungsmethoden
The synthesis of 1-azoniabicyclo[2.2.2]octan-3-yl N-(2-chloro-6-methylphenyl)carbamate;chloride involves several steps. One common method includes the functionalization of mesoporous materials with the compound. For instance, n-propyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride can be anchored on SBA-15 as a basic nanocatalyst . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
1-azoniabicyclo[2.2.2]octan-3-yl N-(2-chloro-6-methylphenyl)carbamate;chloride undergoes various chemical reactions, including substitution and oxidation. Common reagents used in these reactions include strong acids and bases, as well as oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. It is used in the synthesis of pyran heterocyclic compounds, which have significant biological activities . Additionally, it serves as a catalyst in various organic reactions, making it valuable in industrial processes. Its unique structure also makes it a subject of interest in medicinal chemistry for the development of new drugs .
Wirkmechanismus
The mechanism of action of 1-azoniabicyclo[2.2.2]octan-3-yl N-(2-chloro-6-methylphenyl)carbamate;chloride involves its interaction with specific molecular targets. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy. The pathways involved in its action are complex and depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
1-azoniabicyclo[2.2.2]octan-3-yl N-(2-chloro-6-methylphenyl)carbamate;chloride can be compared with other similar compounds, such as n-propyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride. These compounds share similar structural features but differ in their specific functional groups and applications . The uniqueness of this compound lies in its specific interactions and applications in various fields.
Eigenschaften
CAS-Nummer |
29440-70-8 |
|---|---|
Molekularformel |
C15H20Cl2N2O2 |
Molekulargewicht |
331.2 g/mol |
IUPAC-Name |
1-azoniabicyclo[2.2.2]octan-3-yl N-(2-chloro-6-methylphenyl)carbamate;chloride |
InChI |
InChI=1S/C15H19ClN2O2.ClH/c1-10-3-2-4-12(16)14(10)17-15(19)20-13-9-18-7-5-11(13)6-8-18;/h2-4,11,13H,5-9H2,1H3,(H,17,19);1H |
InChI-Schlüssel |
WTTDFDIVNVDRHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)OC2C[NH+]3CCC2CC3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


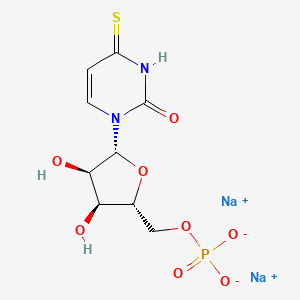
![(4S,5R)-2-[(S)-ethylsulfinyl]-3,4-dimethyl-5-phenyl-1,3,2lambda5-oxazaphospholidine 2-oxide](/img/structure/B13735675.png)
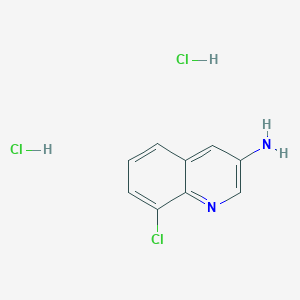
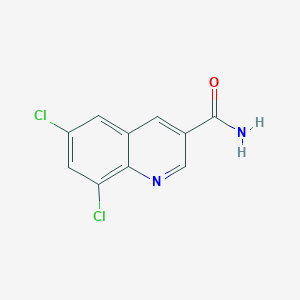
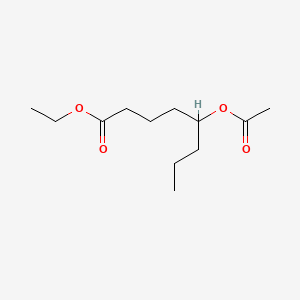
![dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine](/img/structure/B13735707.png)
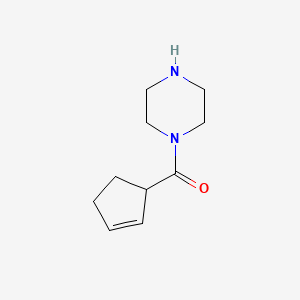
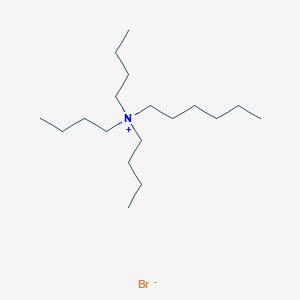

![4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B13735745.png)
![Phenol, 2,2'-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-](/img/structure/B13735757.png)

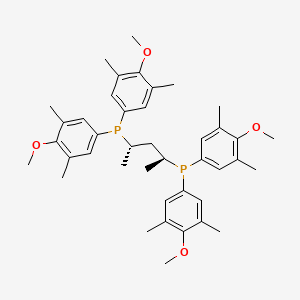
![[1-(2-Thienylmethyl)piperidin-4-YL]methanol hydrochloride](/img/structure/B13735780.png)
